molecular formula C15H13ClO3 B1414676 2-Chloro-6-[(3-methoxyphenyl)methoxy]benzaldehyde CAS No. 1021241-46-2

2-Chloro-6-[(3-methoxyphenyl)methoxy]benzaldehyde

Cat. No.: B1414676
CAS No.: 1021241-46-2
M. Wt: 276.71 g/mol
InChI Key: KOENNNXJMLGQDJ-UHFFFAOYSA-N
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Description

2-Chloro-6-[(3-methoxyphenyl)methoxy]benzaldehyde is an organic compound with the molecular formula C15H13ClO3. It is characterized by the presence of a chloro group, a methoxyphenyl group, and an aldehyde functional group attached to a benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-[(3-methoxyphenyl)methoxy]benzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chlorobenzaldehyde and 3-methoxybenzyl alcohol.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A common method involves the use of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF).

    Procedure: The 3-methoxybenzyl alcohol is first converted to its corresponding methoxybenzyl chloride using thionyl chloride (SOCl2). This intermediate is then reacted with 2-chlorobenzaldehyde in the presence of a base to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-[(3-methoxyphenyl)methoxy]benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in an acidic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: 2-Chloro-6-[(3-methoxyphenyl)methoxy]benzoic acid.

    Reduction: 2-Chloro-6-[(3-methoxyphenyl)methoxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-6-[(3-methoxyphenyl)methoxy]benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-6-[(3-methoxyphenyl)methoxy]benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chloro and methoxy groups may also contribute to its overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-methoxybenzaldehyde: Lacks the methoxyphenyl group, resulting in different reactivity and applications.

    3-Methoxybenzaldehyde:

    2-Chloro-4-methoxybenzaldehyde: Has a different substitution pattern, leading to variations in reactivity and applications.

Uniqueness

2-Chloro-6-[(3-methoxyphenyl)methoxy]benzaldehyde is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-chloro-6-[(3-methoxyphenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO3/c1-18-12-5-2-4-11(8-12)10-19-15-7-3-6-14(16)13(15)9-17/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOENNNXJMLGQDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)COC2=C(C(=CC=C2)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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